Belotecan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

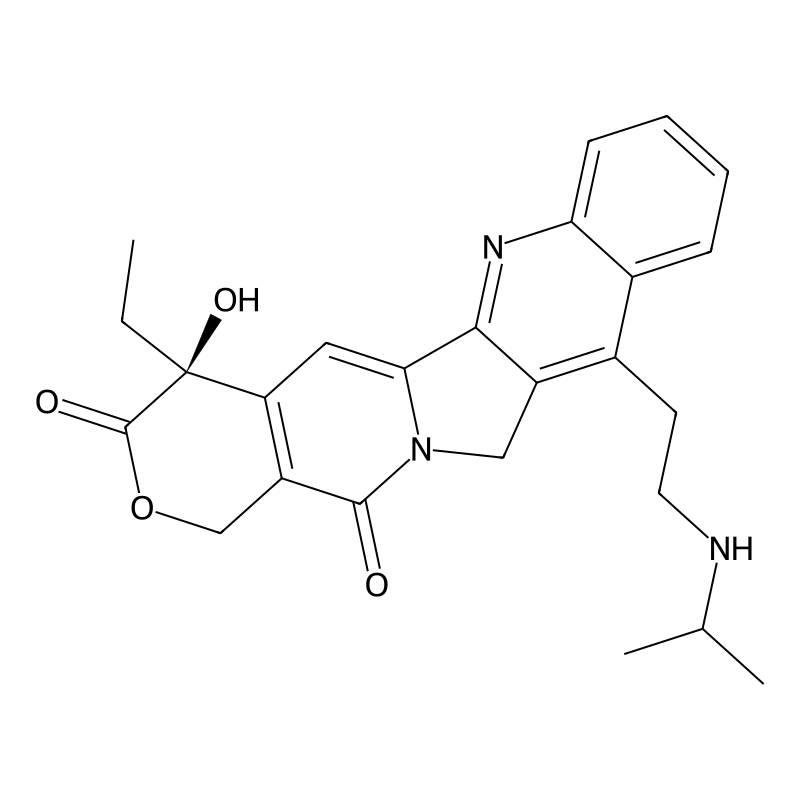

Belotecan (often formulated as its hydrochloride salt, CAS 213819-48-8) is a semi-synthetic, highly water-soluble camptothecin analogue and potent topoisomerase I inhibitor [1]. Structurally differentiated by the addition of an N-isopropylaminoethyl side chain at the 7-position of the A ring, belotecan specifically overcomes the severe hydrophobicity and rapid physiological inactivation that limit native camptothecin[1]. In procurement and material selection, it serves as a premium DNA-damaging agent for in vivo oncology models, offering a highly processable, solvent-free formulation profile combined with a distinct pharmacokinetic clearance mechanism that improves multi-cycle tolerability compared to early-generation analogues [REFS-1, REFS-2].

References

- [1] Kim, J. H., et al. "Physicochemical properties of CKD-602, a new camptothecin derivative." International Journal of Pharmaceutics 239.1-2 (2002): 207-211.

- [2] Jeong, J. Y., et al. "A randomised phase 2b study comparing the efficacy and safety of belotecan vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer." British Journal of Cancer 124.4 (2021): 713-720.

Substituting belotecan with native camptothecin or closely related analogues like topotecan fundamentally alters formulation requirements and in vivo survival outcomes[1]. Native camptothecin requires harsh organic solvents such as DMSO due to its near-insolubility in water (~0.01 mg/mL), which introduces vehicle-related toxicity and confounds systemic dosing models[2]. While topotecan is also water-soluble, it exhibits a different dose-limiting toxicity profile—primarily severe myelosuppression—that forces premature termination of multi-cycle protocols at a significantly higher rate than belotecan [1]. Consequently, replacing belotecan with topotecan in long-term xenograft or relapsed tumor models compromises protocol adherence and artificially depresses median overall survival baselines [1].

References

- [1] Jeong, J. Y., et al. "A randomised phase 2b study comparing the efficacy and safety of belotecan vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer." British Journal of Cancer 124.4 (2021): 713-720.

- [2] Kim, J. H., et al. "Physicochemical properties of CKD-602, a new camptothecin derivative." International Journal of Pharmaceutics 239.1-2 (2002): 207-211.

Superior In Vivo Overall Survival vs. Topotecan

In head-to-head monotherapy evaluations for sensitive-relapsed small-cell lung cancer (SCLC), belotecan demonstrates a significantly extended median overall survival compared to topotecan [1].

| Evidence Dimension | Median Overall Survival (OS) |

| Target Compound Data | 13.2 months |

| Comparator Or Baseline | Topotecan (8.2 months) |

| Quantified Difference | 5.0-month extension (HR = 0.69) |

| Conditions | Monotherapy in sensitive-relapsed SCLC models |

Demonstrates superior long-term in vivo efficacy, making belotecan the preferred analogue for establishing survival baselines in resistant tumor models.

Higher Protocol Adherence and Multi-Cycle Tolerability

Belotecan exhibits a more favorable toxicity profile during extended dosing regimens, allowing a significantly higher percentage of subjects to complete full multi-cycle treatment protocols without dose-limiting premature termination [1].

| Evidence Dimension | Treatment Cycle Completion Rate |

| Target Compound Data | 53% completion of all 6 cycles |

| Comparator Or Baseline | Topotecan (35% completion) |

| Quantified Difference | 18% absolute increase in protocol completion |

| Conditions | 6-cycle intravenous infusion protocol (0.5 mg/m2 belotecan vs 1.5 mg/m2 topotecan) |

Higher tolerability ensures that long-term in vivo studies can be completed without data loss due to vehicle or drug-induced premature termination.

Enhanced Aqueous Solubility for Solvent-Free Formulation

The N-isopropylaminoethyl side chain at the 7-position grants belotecan exceptional aqueous solubility, drastically outperforming the highly hydrophobic native camptothecin[1].

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 8.22 mg/mL (Belotecan HCl) |

| Comparator Or Baseline | Native Camptothecin (~0.01 mg/mL) |

| Quantified Difference | >800-fold increase in water solubility |

| Conditions | Deionized water at room temperature |

High aqueous solubility eliminates the need for harsh organic solvents like DMSO, simplifying intravenous dosing and reducing vehicle-related toxicity in animal models.

Improved Disease Control Rate (DCR)

Belotecan achieves a broader and more consistent suppression of tumor progression during active treatment phases compared to topotecan [1].

| Evidence Dimension | Disease Control Rate (DCR) |

| Target Compound Data | 85% |

| Comparator Or Baseline | Topotecan (70%) |

| Quantified Difference | 15% absolute improvement (p = 0.030) |

| Conditions | Monotherapy evaluation before treatment completion in relapsed SCLC |

Provides a more reliable baseline of tumor suppression when used as a primary agent in comparative oncology assays.

In Vivo Refractory Oncology Models

Due to its superior median overall survival (13.2 vs 8.2 months) and higher disease control rate compared to topotecan, belotecan is the optimal topoisomerase I inhibitor for establishing efficacy baselines in sensitive-relapsed SCLC and resistant ovarian cancer xenografts[1].

Aqueous-Based Intravenous Formulation Development

The compound's high water solubility (8.22 mg/mL) allows researchers to develop completely solvent-free intravenous and intraperitoneal formulations, avoiding the confounding toxicities of DMSO or complex lipid carriers required for native camptothecin [2].

Combination Therapy Screening Protocols

Belotecan's distinct tolerability profile, evidenced by a 53% multi-cycle completion rate, makes it a highly stable backbone for testing synergistic combinations (such as with ATR inhibitors or platinum agents) without prematurely exceeding maximum tolerated dose thresholds in test subjects[REFS-1, REFS-3].

References

- [1] Jeong, J. Y., et al. "A randomised phase 2b study comparing the efficacy and safety of belotecan vs. topotecan as monotherapy for sensitive-relapsed small-cell lung cancer." British Journal of Cancer 124.4 (2021): 713-720.

- [2] Kim, J. H., et al. "Physicochemical properties of CKD-602, a new camptothecin derivative." International Journal of Pharmaceutics 239.1-2 (2002): 207-211.

- [3] Choi, Y. J., et al. "Synergism of AZD6738, an ATR Inhibitor, in Combination with Belotecan, a Camptothecin Analogue, in Chemotherapy-Resistant Ovarian Cancer." International Journal of Molecular Sciences 22.3 (2021): 1230.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

ATC Code

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XX - Other antineoplastic agents

L01XX68 - Belotecan

Other CAS

Wikipedia

Dates

2: Jeong J, Cho BC, Sohn JH, Choi HJ, Kim SH, Lee YJ, Jung MK, Shin SJ, Park MS, Kim SK, Chang J, Kim JH. Belotecan for relapsing small-cell lung cancer patients initially treated with an irinotecan-containing chemotherapy: A phase II trial. Lung Cancer. 2010 Mar 16. [Epub ahead of print] PubMed PMID: 20138389.

3: Lee DH, Kim SW, Suh C, Lee JS, Ahn JS, Ahn MJ, Park K, Na II, Lee JC, Ryoo BY, Yang SH. Multicenter phase 2 study of belotecan, a new camptothecin analog, and cisplatin for chemotherapy-naive patients with extensive-disease small cell lung cancer. Cancer. 2010 Jan 1;116(1):132-6. Erratum in: Cancer. 2010 Jan 15;116(2):540. PubMed PMID: 19904804.

4: Nam EJ, Kim JW, Kim JH, Kim S, Kim SW, Jang SY, Lee DW, Jung YW, Kim YT. Efficacy and Toxicity of Belotecan With and Without Cisplatin in Patients With Recurrent Ovarian Cancer. Am J Clin Oncol. 2009 Sep 10. [Epub ahead of print] PubMed PMID: 19745693.

5: Kim SJ, Kim JS, Kim SC, Kim YK, Kim YK, Kang JY, Yoon HK, Song JS, Lee SH, Moon HS, Kim JW, Kim KH, Kim CH, Shim BY, Kim HK. A multicenter phase II study of belotecan, new camptothecin analogue, in patients with previously untreated extensive stage disease small cell lung cancer. Lung Cancer. 2010 Jun;68(3):446-9. Epub 2009 Aug 14. PubMed PMID: 19683359.

6: Kim HS, Kang SB, Seo SS, Han SS, Kim JW, Park NH, Kang SB, Lee HP, Song YS. Phase I/IIa study of combination chemotherapy with CKD-602 and cisplatin in patients with recurrent epithelial ovarian cancer. Ann N Y Acad Sci. 2009 Aug;1171:627-34. PubMed PMID: 19723113.

7: Zamboni WC, Strychor S, Maruca L, Ramalingam S, Zamboni BA, Wu H, Friedland DM, Edwards RP, Stoller RG, Belani CP, Ramanathan RK. Pharmacokinetic study of pegylated liposomal CKD-602 (S-CKD602) in patients with advanced malignancies. Clin Pharmacol Ther. 2009 Nov;86(5):519-26. Epub 2009 Aug 12. PubMed PMID: 19675541.

8: Jin QR, Shim WS, Choi MK, Tian GY, Song IS, Yang SG, Kim DD, Chung SJ, Shim CK. Decreased urinary secretion of belotecan in folic acid-induced acute renal failure rats due to down-regulation of Oat1 and Bcrp. Xenobiotica. 2009 Oct;39(10):711-21. PubMed PMID: 19552531.

9: Kim YY, Park CK, Kim SK, Phi JH, Kim JH, Kim CY, Wang KC, Cho BK. CKD-602, a camptothecin derivative, inhibits proliferation and induces apoptosis in glioma cell lines. Oncol Rep. 2009 Jun;21(6):1413-9. PubMed PMID: 19424618.

10: Zamboni WC, Ramalingam S, Friedland DM, Edwards RP, Stoller RG, Strychor S, Maruca L, Zamboni BA, Belani CP, Ramanathan RK. Phase I and pharmacokinetic study of pegylated liposomal CKD-602 in patients with advanced malignancies. Clin Cancer Res. 2009 Feb 15;15(4):1466-72. Epub 2009 Feb 3. Erratum in: Clin Cancer Res. 2009 Apr 15;15(8):2949-50. PubMed PMID: 19190127.

11: Ok YJ, Myoung H, Kim YK, Lee JH, Kim MJ, Yun PY. Apoptotic effect of CKD-602 (Camtobell) on oral squamous cell carcinoma cell lines. Oral Oncol. 2009 Mar;45(3):266-72. Epub 2008 Aug 19. PubMed PMID: 18715816.

12: Lee HP, Seo SS, Ryu SY, Kim JH, Bang YJ, Park SY, Nam JH, Kang SB, Lee KH, Song YS. Phase II evaluation of CKD-602, a camptothecin analog, administered on a 5-day schedule to patients with platinum-sensitive or -resistant ovarian cancer. Gynecol Oncol. 2008 Jun;109(3):359-63. Epub 2008 Apr 10. PubMed PMID: 18405948.

13: Zamboni WC, Strychor S, Joseph E, Walsh DR, Zamboni BA, Parise RA, Tonda ME, Yu NY, Engbers C, Eiseman JL. Plasma, tumor, and tissue disposition of STEALTH liposomal CKD-602 (S-CKD602) and nonliposomal CKD-602 in mice bearing A375 human melanoma xenografts. Clin Cancer Res. 2007 Dec 1;13(23):7217-23. PubMed PMID: 18056203.

14: Lee DH, Kim SW, Bae KS, Hong JS, Suh C, Kang YK, Lee JS. A phase I and pharmacologic study of belotecan in combination with cisplatin in patients with previously untreated extensive-stage disease small cell lung cancer. Clin Cancer Res. 2007 Oct 15;13(20):6182-6. PubMed PMID: 17947485.

15: Lee DH, Kim SW, Suh C, Lee JS, Lee JH, Lee SJ, Ryoo BY, Park K, Kim JS, Heo DS, Kim NK. Belotecan, new camptothecin analogue, is active in patients with small-cell lung cancer: results of a multicenter early phase II study. Ann Oncol. 2008 Jan;19(1):123-7. Epub 2007 Sep 6. PubMed PMID: 17823384.

16: Yu NY, Conway C, Pena RL, Chen JY. STEALTH liposomal CKD-602, a topoisomerase I inhibitor, improves the therapeutic index in human tumor xenograft models. Anticancer Res. 2007 Jul-Aug;27(4B):2541-5. PubMed PMID: 17695551.

17: Chung MK, Kim CY, Kim JC. Reproductive toxicity evaluation of a new camptothecin anticancer agent, CKD-602, in pregnant/lactating female rats and their offspring. Cancer Chemother Pharmacol. 2007 Feb;59(3):383-95. Epub 2006 Aug 1. PubMed PMID: 16896929.

18: Chung MK, Han SS, Kim JC. Evaluation of the toxic potentials of a new camptothecin anticancer agent CKD-602 on fertility and early embryonic development in rats. Regul Toxicol Pharmacol. 2006 Aug;45(3):273-81. Epub 2006 Jun 30. PubMed PMID: 16814440.

19: Chung MK, Kim JC, Han SS. Embryotoxic effects of CKD-602, a new camptothecin anticancer agent, in rats. Reprod Toxicol. 2005 May-Jun;20(1):165-73. PubMed PMID: 15808800.

20: Kim JC, Shin DH, Park SH, Park SC, Kim YB, Kim HC, Cha SW, Cho KH, Kang BH, Chung MK. 4-Week repeated intravenous dose toxicity study of a new camptothecin anticancer agent CKD-602 in dogs. Food Chem Toxicol. 2005 May;43(5):699-706. PubMed PMID: 15778009.

21: Chung MK, Kim JC, Han SS. Effects of CKD-602, a new camptothecin anticancer agent, on pregnant does and embryo-fetal development in rabbits. Drug Chem Toxicol. 2005;28(1):35-49. PubMed PMID: 15720034.

22: Kim JC, Shin DH, Kim SH, Kim JK, Park SC, Son WC, Lee HS, Suh JE, Kim CY, Ha CS, Chung MK. Subacute toxicity evaluation of a new camptothecin anticancer agent CKD-602 administered by intravenous injection to rats. Regul Toxicol Pharmacol. 2004 Dec;40(3):356-69. PubMed PMID: 15546689.

23: Crul M. CKD-602. Chong Kun Dang. Curr Opin Investig Drugs. 2003 Dec;4(12):1455-9. Review. PubMed PMID: 14763132.

24: Kim EJ, Lee RK, Suh JE, Han SS, Kim JK. Safety pharmacology of CKD-602, a novel anticancer agent. Arzneimittelforschung. 2003;53(4):272-9. PubMed PMID: 12785124.

25: Cho JY, Seo HB, Yu KS, Bae KS, Yi SY, Jang IJ, Shin SG. Simple and sensitive determination of the new antitumor drug CKD-602 in human plasma by liquid chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. 2003 Jan 25;784(1):25-31. PubMed PMID: 12504179.

26: Park IS, Ahn MR, Suh SK, Choi HS, Sohn SJ, Yang JS, Yoo TM, Kuh HJ. In vitro pharmacodynamics of CKD-602 in HT-29 cells. Arch Pharm Res. 2002 Oct;25(5):718-23. Erratum in: Arch Pharm Res. 2002 Dec;25(6):989. PubMed PMID: 12433211.

27: Kim JH, Lee SK, Lim JL, Shin HJ, Hong CI. Preformulation studies of a novel camptothecin anticancer agent, CKD-602: physicochemical characterization and hydrolytic equilibrium kinetics. Int J Pharm. 2002 Jun 4;239(1-2):207-11. PubMed PMID: 12052706.

28: Lee JH, Lee JM, Lim KH, Kim JK, Ahn SK, Bang YJ, Hong CI. Preclinical and phase I clinical studies with Ckd-602, a novel camptothecin derivative. Ann N Y Acad Sci. 2000;922:324-5. PubMed PMID: 11193913.

29: Lee JH, Lee JM, Kim JK, Ahn SK, Lee SJ, Kim MY, Jew SS, Park JG, Hong CI. Antitumor activity of 7-[2-(N-isopropylamino)ethyl]-(20S)-camptothecin, CKD602, as a potent DNA topoisomerase I inhibitor. Arch Pharm Res. 1998 Oct;21(5):581-90. PubMed PMID: 9875499.

Explore Compound Types